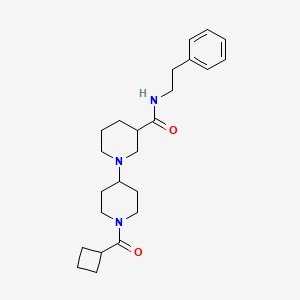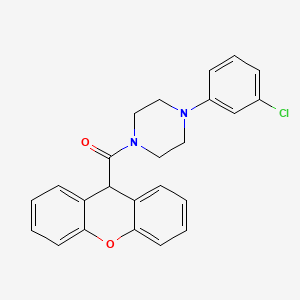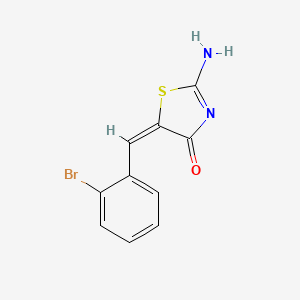![molecular formula C18H17N3OS B6098238 1-[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone](/img/structure/B6098238.png)
1-[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone, also known as TQ, is a novel compound with potential applications in scientific research. TQ is a synthetic compound that has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. This compound has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation and cancer progression. This compound has also been shown to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the production of various inflammatory mediators, including cytokines and prostaglandins. This compound has been shown to scavenge free radicals and protect against oxidative stress. This compound has also been shown to protect against neurodegenerative diseases by inhibiting the production of amyloid-beta and tau proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone has several advantages for lab experiments, including its synthetic nature, its ability to target multiple signaling pathways, and its potential for use in various disease models. However, this compound also has some limitations, including its low solubility in water, which can limit its bioavailability and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for the use of 1-[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone in scientific research. These include investigating its potential for use in combination with other anti-cancer agents, exploring its potential for use in the treatment of neurodegenerative diseases, and investigating its potential for use in the treatment of infectious diseases. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for use in clinical settings.
Conclusion:
This compound, or this compound, is a novel compound with potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of a range of diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for use in clinical settings.
Métodos De Síntesis
The synthesis of 1-[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone involves a multi-step process that includes the condensation of ethyl 2-oxocyclohexanecarboxylate with 3-pyridinecarboxaldehyde, followed by amination with thioacetamide to produce the desired product. The yield of this compound can be improved by optimizing the reaction conditions, including temperature, pH, and reaction time. The purity of this compound can be determined by various analytical techniques such as HPLC, NMR, and MS.
Aplicaciones Científicas De Investigación
1-[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone has been investigated for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of a range of diseases.
Propiedades
IUPAC Name |
1-(3-amino-4-pyridin-3-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-10(22)17-16(19)15-14(11-5-4-8-20-9-11)12-6-2-3-7-13(12)21-18(15)23-17/h4-5,8-9H,2-3,6-7,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEUKKHEAMCSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C3=C(CCCC3)N=C2S1)C4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6098157.png)
![4-[4-(benzyloxy)phenyl]-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6098161.png)
![2-[(1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6098163.png)

![5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B6098179.png)



![4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B6098209.png)
![2-(3-methoxy-1-piperidinyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6098214.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B6098245.png)
![N-(3-chloro-4-fluorophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide](/img/structure/B6098252.png)
![N-cyclohexyl-3-({4-[(3-oxo-1-piperazinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate](/img/structure/B6098257.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B6098259.png)